molecular formula C25H16BrCl B8243348 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene

Cat. No.: B8243348
M. Wt: 431.7 g/mol
InChI Key: UCBJXDOLZLHBDU-UHFFFAOYSA-N
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Description

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the fluorene core. Fluorene derivatives are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.

Preparation Methods

The synthesis of 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the bromination of 9-(2-chlorophenyl)-9-phenyl-9H-fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-fluorene derivative, while oxidation can produce a fluorenone derivative.

Scientific Research Applications

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene depends on its application. In organic electronics, the compound functions as a charge carrier due to its conjugated π-electron system. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Properties

IUPAC Name

4-bromo-9-(2-chlorophenyl)-9-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrCl/c26-22-15-8-14-21-24(22)18-11-4-5-12-19(18)25(21,17-9-2-1-3-10-17)20-13-6-7-16-23(20)27/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBJXDOLZLHBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrCl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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